3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Beschreibung
The compound 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core with a Z-configured 4-methoxyphenyl substituent at the 5-position and a sulfanylidene group at position 2. Thiazolidinones are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Key structural features:
- Z-configuration at the 5-position: Critical for stereochemical interactions with biological targets.
- Sulfanylidene moiety: May participate in hydrogen bonding or redox interactions.
- 5-Methyl-1,2-oxazol-3-yl group: A heterocyclic amide substituent that modulates solubility and target specificity.
Eigenschaften
IUPAC Name |
3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-11-9-15(20-25-11)19-16(22)7-8-21-17(23)14(27-18(21)26)10-12-3-5-13(24-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,22)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWUUVORCDRUFX-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide , commonly referred to as a thiazolidinone derivative, exhibits significant biological activity that has been the focus of various studies. This article synthesizes findings from diverse sources regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the 5-methyl-1,2-oxazol moiety enhances its chemical reactivity and solubility, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit antibacterial and antifungal effects against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Properties
Thiazolidinones have been investigated for their anticancer potential. They are believed to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. Specifically, compounds similar to the one have shown efficacy in inhibiting the growth of tumor cells by triggering oxidative stress and mitochondrial dysfunction .
Enzyme Inhibition
The compound also acts as an enzyme inhibitor, particularly targeting pathways involved in inflammation and cancer progression. It has been shown to modulate receptor functions and inhibit specific enzymes by occupying their active sites, which alters cellular responses associated with disease processes .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : It has been reported that thiazolidinones can increase ROS levels in cells, leading to oxidative stress that may trigger cell death pathways .
- Mitochondrial Dysfunction : The compound may induce mitochondrial damage, which is a common pathway for the induction of apoptosis in cancer cells .
- Inhibition of Protein Kinases : Recent studies have highlighted its potential as an inhibitor of specific protein kinases involved in cell signaling pathways critical for cancer progression .
Case Study 1: Anticancer Activity
A study evaluated the effects of a thiazolidinone derivative on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, with significant accumulation of cells in the G0/G1 phase of the cell cycle . This suggests that the compound effectively halts cell division and promotes programmed cell death.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Summary
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | ROS generation and mitochondrial dysfunction |
| Enzyme Inhibition | Modulates inflammatory pathways | Inhibition of key enzymes |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison of Thiazolidinone Derivatives
*Estimated based on structural similarity.
Key Findings:
Substituent Effects :
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound enhances lipophilicity (XLogP3 ~3.5) compared to the 4-methylphenyl analog (XLogP3 3.3) . The methoxy group may improve membrane permeability and target engagement in hydrophobic pockets.
- Positional Isomerism : The 2-methoxyphenyl analog shows higher XLogP3 (~3.8) due to reduced polarity, but the para-substitution in the target compound likely offers better steric compatibility with biological targets.
Amide Group Variations :
- Heterocyclic amides (e.g., 5-methyl-1,2-oxazol-3-yl) increase topological polar surface area (TPSA ~161 Ų), favoring solubility and hydrogen-bonding interactions compared to phenyl or nitrobenzamide groups .
Stereochemical Specificity :
- The Z-configuration at the 5-position is conserved across analogs, suggesting its necessity for maintaining the planar geometry required for binding to enzymes like carbonic anhydrase or kinases .
The target compound’s balanced TPSA (~161 Ų) and XLogP3 (~3.5) suggest optimized bioavailability.
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-methoxybenzaldehyde derivatives with thiosemicarbazide to form the thiazolidinone core .
- Step 2: Introduction of the oxazole moiety via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or acetonitrile) .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity . Critical parameters include reaction temperature (60–80°C for cyclization steps) and inert atmosphere (N₂) to prevent oxidation of sulfhydryl groups .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the thiazolidinone ring and Z-configuration of the exocyclic double bond .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion) .
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .
- HPLC: Assesses purity using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Enzyme Inhibition Assays: Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) or protein kinases using fluorogenic substrates .
- Cytotoxicity Screening: Utilize MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
- Antimicrobial Testing: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?
- Modify Substituents: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Optimize Pharmacokinetics: Introduce hydrophilic groups (e.g., -OH) to improve solubility, monitored via logP calculations and in vitro permeability assays (Caco-2 model) .
- Bioisosteric Replacement: Substitute the oxazole ring with 1,2,4-triazole to assess impact on receptor affinity .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Validate Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Pharmacokinetic Profiling: Compare plasma stability (via LC-MS/MS) and metabolite formation in different species (e.g., rat vs. human microsomes) .
- Target Engagement Studies: Use cellular thermal shift assays (CETSA) to confirm direct interaction with proposed targets .
Q. What computational methods predict the compound’s binding mode to target proteins?
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or EGFR kinase domains .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations: Use MM-GBSA to estimate binding free energies and prioritize analogs .
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